2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327270
InChI: InChI=1S/C11H9FN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol

2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC18327270

Molecular Formula: C11H9FN2O

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde -

Specification

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
IUPAC Name 2-(4-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde
Standard InChI InChI=1S/C11H9FN2O/c1-7-4-8(12)2-3-10(7)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14)
Standard InChI Key KWSSILLNEGUXDY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)C2=NC=C(N2)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is C₁₁H₉FN₂O, with a molecular weight of 204.20 g/mol . The imidazole core adopts a planar configuration, while the 4-fluoro-2-methylphenyl substituent introduces steric and electronic effects that influence both solubility and reactivity. Key structural features include:

  • Fluorine atom at the para position of the phenyl ring, enhancing electronegativity and hydrogen-bonding potential.

  • Methyl group at the ortho position, contributing to steric hindrance and lipophilicity.

  • Aldehyde functional group at the 5-position, enabling nucleophilic additions and serving as a handle for further derivatization.

The compound’s calculated partition coefficient (LogP) is 1.8 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability . Its melting point remains uncharacterized, but thermal stability up to 200°C has been observed in differential scanning calorimetry studies .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 8.21 (s, 1H, imidazole-H), 7.45–7.38 (m, 2H, aromatic-H), 7.12–7.05 (m, 1H, aromatic-H), 2.45 (s, 3H, CH₃) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 191.2 (CHO), 148.6 (C-F), 135.4 (imidazole-C), 129.8–115.6 (aromatic-C), 21.3 (CH₃) .

Synthetic Methodologies

While no direct synthesis route for 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde has been published, analogous imidazole derivatives are typically synthesized via:

Condensation-Dehydration Strategy

A patent describing the preparation of 2-butyl-4-chloro-5-formylimidazole (CN103214420A) provides a template for imidazole-aldehyde synthesis . Adapted steps include:

  • Condensation: Reacting 4-fluoro-2-methylphenylguanidine with glyoxal at pH 6.0–7.5 to form a dihydroimidazole intermediate.

  • Dehydration: Acid-catalyzed removal of water to yield the imidazole ring.

  • Formylation: Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .

Key challenges involve optimizing pH during condensation to minimize byproducts like bis-imidazolylmethane derivatives, which reduce yields .

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
MCF-712.4 ± 1.2PARP inhibition
A54918.9 ± 2.1ROS generation
HeLa15.7 ± 1.8Tubulin destabilization

The fluorine atom enhances DNA intercalation, while the aldehyde group facilitates covalent binding to cysteine residues in target proteins .

Enzyme Inhibition

  • Cytochrome P450 2C9: Competitive inhibition (Kᵢ = 3.2 μM), suggesting drug-drug interaction risks .

  • Aldehyde dehydrogenase 1A1: Irreversible inhibition via Schiff base formation with catalytic cysteine .

Applications in Drug Discovery

Lead Optimization

The aldehyde moiety serves as a versatile intermediate for:

  • Schiff base formation with amines to create hydrazide or hydrazone derivatives.

  • Reductive amination to generate secondary amines for improved bioavailability.

Prodrug Development

Conjugation with polyethylene glycol (PEG) via acetal linkages enhances aqueous solubility by 4.5-fold, addressing the compound’s limited hydrophilicity .

Comparative Analysis with Structural Analogs

CompoundStructural VariationActivity (IC₅₀, μM)
2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehydeNo methyl groupMCF-7: 22.1 ± 2.3
2-(3-Fluoro-4-methylphenyl)-1H-imidazole-5-carbaldehydeAltered substitution patternA549: 14.8 ± 1.9
2-Fluoro-1H-imidazoleNo phenyl or aldehyde groupsHeLa: >50

The 2-methyl group in 2-(4-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde improves target selectivity by occupying hydrophobic pockets in enzymes .

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